molecular formula C14H12BrFO B1444320 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene CAS No. 922719-77-5

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Cat. No.: B1444320
CAS No.: 922719-77-5
M. Wt: 295.15 g/mol
InChI Key: YCHITSDJFZQYMX-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a benzyloxy group, a bromomethyl group, and a fluorine atom

Preparation Methods

The synthesis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene typically involves several steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Bromomethylation: The bromomethyl group is introduced via bromomethylation reactions, often using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene undergoes various types of chemical reactions:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids, and reduction to form alcohols or alkanes.

    Coupling Reactions: The benzyloxy group can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with active sites and affecting enzyme activity. In organic synthesis, its reactivity is influenced by the presence of the benzyloxy, bromomethyl, and fluorine substituents, which can participate in various chemical transformations.

Comparison with Similar Compounds

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene can be compared with similar compounds such as:

    1-(Benzyloxy)-4-(chloromethyl)-2-fluorobenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    1-(Benzyloxy)-4-(bromomethyl)-2-chlorobenzene:

    1-(Benzyloxy)-4-(bromomethyl)-2-methylbenzene: Similar structure but with a methyl group instead of fluorine, resulting in different reactivity and applications.

The uniqueness of this compound lies in the combination of the benzyloxy, bromomethyl, and fluorine substituents, which confer specific chemical properties and reactivity patterns that are valuable in various scientific and industrial applications.

Properties

IUPAC Name

4-(bromomethyl)-2-fluoro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHITSDJFZQYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235001
Record name 4-(Bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922719-77-5
Record name 4-(Bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922719-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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